molecular formula C20H21FN4O B4417126 1-(2-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(2-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B4417126
M. Wt: 352.4 g/mol
InChI Key: JQKBQBFTXBRYGF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-fluorophenylpiperazine: This can be achieved by reacting 2-fluoroaniline with piperazine under suitable conditions.

    Synthesis of 3-(3-methylphenyl)-1,2,4-oxadiazole: This intermediate can be synthesized by reacting 3-methylbenzonitrile with hydrazine hydrate and an appropriate oxidizing agent.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(2-fluorophenyl)-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine: Similar structure but with a different position of the methyl group on the phenyl ring, which may influence its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-15-5-4-6-16(13-15)20-22-19(26-23-20)14-24-9-11-25(12-10-24)18-8-3-2-7-17(18)21/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKBQBFTXBRYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

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